![molecular formula C6H11NO B14017347 ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol: is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol typically involves the formation of the bicyclic ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the azabicyclohexane core. The hydroxyl group can then be introduced through various functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce any functional groups present.
Substitution: Various substitution reactions can be performed on the nitrogen atom or other positions within the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
Chemistry: In organic synthesis, ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol serves as a valuable intermediate for constructing complex molecules. Its unique structure allows for the development of novel synthetic pathways and the creation of diverse chemical libraries.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for designing new drugs targeting specific biological pathways or receptors.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and catalysts. Its stability and reactivity can be harnessed in processes such as polymerization and surface modification.
Mechanism of Action
The mechanism of action of ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with a different ring size and nitrogen position.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another bicyclic compound with distinct functional groups and reactivity.
Uniqueness: ((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-1-4-2-6(4)7-5/h4-8H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
ATOUVICHTLDTFN-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N[C@@H]1CO |
Canonical SMILES |
C1C2CC2NC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


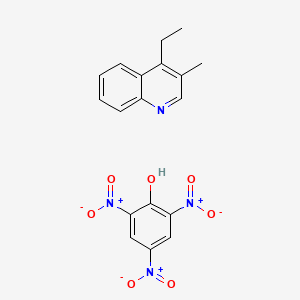
![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)


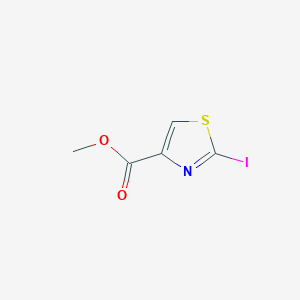

![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)
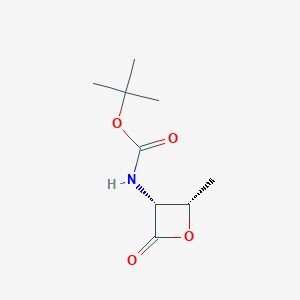
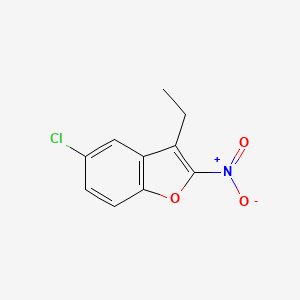


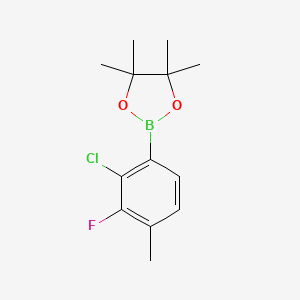
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
